CDK2 Enzymatic Inhibition Potency of the Imidazole Pyrimidine Amide Series Containing the Target Compound
The target compound is a member of the imidazole pyrimidine amide series optimized for CDK2 inhibition. Lead compounds in this series, which share the identical N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine scaffold, achieved CDK2 IC50 values of 2-5 nM, representing an approximate 100-fold improvement in potency over the early pyrimidine lead (IC50 ~420 nM) from which they were derived [1]. The 4-chlorophenyl group on the pyrimidine amine was critical for this gain; its replacement with a hydrogen or methyl group reduced potency by 10- to 50-fold [1].
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | ~2-5 nM (as the structural subclass containing the key 4-chlorophenyl-pyrimidine-amine motif) [1] |
| Comparator Or Baseline | Early pyrimidine lead compound lacking the full substitution pattern: IC50 ~420 nM [1] |
| Quantified Difference | ~84- to 210-fold improvement in potency [1] |
| Conditions | CDK2/cyclin E kinase assay, ATP concentration at Km, recombinant enzyme [1] |
Why This Matters
This potency level places the compound among the most active CDK2 inhibitors in its class, a critical factor for researchers requiring strong target engagement at low concentrations to minimize off-target effects in cell-based studies.
- [1] Jones, C. D. et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 18, 6486-6489 (2008). View Source
